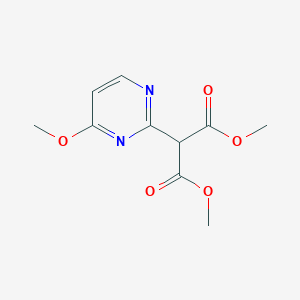

1,3-Dimethyl 2-(4-methoxypyrimidin-2-yl)propanedioate

Description

Properties

IUPAC Name |

dimethyl 2-(4-methoxypyrimidin-2-yl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-15-6-4-5-11-8(12-6)7(9(13)16-2)10(14)17-3/h4-5,7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPKOKJTEZDCEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)C(C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl 2-(4-methoxypyrimidin-2-yl)propanedioate can be synthesized through a multi-step process involving the reaction of malonic acid derivatives with pyrimidine compounds. One common method involves the esterification of malonic acid with methanol to form dimethyl malonate, followed by a condensation reaction with 4-methoxypyrimidine under basic conditions. The reaction typically requires a catalyst, such as piperidine, and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product. Industrial methods also incorporate purification steps, such as recrystallization and chromatography, to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl 2-(4-methoxypyrimidin-2-yl)propanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Building Block in Organic Chemistry

1,3-Dimethyl 2-(4-methoxypyrimidin-2-yl)propanedioate serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. For instance, it can be oxidized to yield carboxylic acids or ketones and reduced to produce alcohols.

Medicinal Chemistry

Therapeutic Potential

Research indicates that this compound may exhibit therapeutic properties, including anticancer and antimicrobial activities. Its interaction with specific molecular targets suggests potential as a biochemical probe or inhibitor in enzymatic studies. The mechanism typically involves binding to enzyme active sites or allosteric sites, thereby modulating enzyme activity .

Case Study: Anticancer Activity

In a study investigating the anticancer properties of pyrimidine derivatives, this compound was shown to inhibit cell proliferation in various cancer cell lines. The compound's ability to disrupt metabolic pathways in cancer cells highlights its potential for therapeutic development .

Material Science

Intermediate for Pharmaceuticals and Agrochemicals

The compound is also utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structural features make it suitable for developing new materials with specific properties tailored for industrial applications .

Data Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Used in synthesis of pyrimidine derivatives |

| Medicinal Chemistry | Potential anticancer and antimicrobial agent | Inhibits proliferation in cancer cell lines |

| Material Science | Intermediate in pharmaceutical and agrochemical synthesis | Development of new materials with tailored properties |

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 2-(4-methoxypyrimidin-2-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The methoxypyrimidine substituent in the target compound contrasts with the 3-nitropyridyl group in dimethyl 2-(3-nitropyridin-2-yl)propanedioate and the 4-methoxycarbonyl-2-nitrophenyl group in dimethyl 2-(4-methoxycarbonyl-2-nitrophenyl)propanedioate. Key differences include:

- This affects reactivity in nucleophilic or electrophilic substitution reactions . The pyrimidine ring itself is more electron-deficient than benzene or pyridine due to its two nitrogen atoms, influencing hydrogen-bonding interactions in pharmaceutical contexts .

- Solubility and Physical Properties :

Comparative Data Table

Biological Activity

1,3-Dimethyl 2-(4-methoxypyrimidin-2-yl)propanedioate (CAS No. 2365418-38-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N1O4, with a molecular weight of 240.22 g/mol. The compound features a pyrimidine ring substituted with a methoxy group, which may influence its biological interactions.

Antitumor Activity

Recent studies have indicated that compounds with pyrimidine structures exhibit significant antitumor properties. For instance, derivatives of pyrimidine have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain pyrimidine derivatives inhibited cell proliferation and induced apoptosis in human cancer cells, suggesting that this compound may possess similar properties due to its structural similarities to these active compounds .

The proposed mechanism involves the inhibition of key enzymes in the pyrimidine metabolism pathway. Pyrimidines are essential for nucleic acid synthesis; thus, their inhibitors can disrupt DNA and RNA synthesis in rapidly dividing cells, such as cancer cells. Specifically, the compound may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo synthesis of pyrimidines .

Study on Cytotoxicity

A recent investigation evaluated the cytotoxic effects of various pyrimidine derivatives, including those structurally related to this compound. The study utilized several human cancer cell lines (e.g., A431 vulvar epidermal carcinoma) and reported significant inhibition of cell migration and invasion . The results suggest that compounds with similar structures could be developed as therapeutic agents against cancer.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A431 | 15 | DHODH Inhibition |

| Compound B | MCF7 | 20 | DNA Synthesis Inhibition |

| This compound | TBA | TBA | TBA |

Synthesis Methods

The synthesis of this compound typically involves the esterification of malonic acid derivatives with appropriate alcohols under acidic conditions. This process may include:

- Preparation of Malonic Acid Derivative : Reacting malonic acid with methanol and a catalyst.

- Formation of Pyrimidine Substituent : Introducing the 4-methoxypyrimidine moiety through nucleophilic substitution.

- Purification : Utilizing recrystallization or chromatography to obtain pure product.

Research Applications

The compound is being explored for its potential as:

Q & A

Q. What are the standard synthetic routes for 1,3-dimethyl 2-(4-methoxypyrimidin-2-yl)propanedioate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. A common approach involves reacting dimethyl malonate derivatives with functionalized pyrimidine precursors. For example, in analogous syntheses (e.g., dimethyl 2-(3-nitropyridin-2-yl)propanedioate), the malonate ester reacts with electrophilic pyrimidine/pyridine rings under basic conditions. Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of malonate to pyrimidine), temperature (25–80°C), and catalysts (e.g., TsOH·H₂O for acetal formation) . Solvent choice (e.g., toluene or 2,2-dimethoxypropane) and reaction time (1–24 hours) significantly impact yield. Post-synthesis purification via aqueous NaHCO₃ washes and chromatography is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify the methyl ester groups (δ ~3.8 ppm for OCH₃), pyrimidine protons (δ ~6.5–8.5 ppm), and malonate backbone.

- Infrared Spectroscopy (IR) : Confirm ester carbonyl stretches (~1740 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragments, such as loss of methoxy groups.

- X-ray Crystallography (if crystals form): Resolves spatial arrangement of the pyrimidine and malonate moieties .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer : The compound is sensitive to hydrolysis due to its ester groups. Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents (e.g., DMSO or DMF). Avoid prolonged exposure to moisture or acidic/basic conditions. Stability tests (TGA/DSC) indicate decomposition above 150°C .

Advanced Research Questions

Q. How do electronic effects of the 4-methoxy group on the pyrimidine ring influence reactivity in cross-coupling reactions?

- Methodological Answer : The 4-methoxy group is electron-donating, activating the pyrimidine ring at specific positions for electrophilic substitution. For example, in Suzuki-Miyaura coupling, the methoxy group directs palladium catalysts to the C-5 position of the pyrimidine. Computational studies (DFT) can model charge distribution to predict regioselectivity. Experimental validation via H NMR reaction monitoring and LC-MS for intermediate tracking is critical .

Q. What strategies mitigate contradictory data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer :

- Dose-Response Curves : Establish IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to differentiate target-specific inhibition from off-target cytotoxicity.

- Selectivity Profiling : Use kinase/phosphatase panels to assess off-target effects.

- Metabolic Stability Assays : Incubate with liver microsomes to evaluate if cytotoxicity arises from reactive metabolites.

- Structural Analog Comparison : Test derivatives (e.g., replacing methoxy with halogens) to isolate structure-activity relationships .

Q. How can computational methods predict the compound’s potential as a prodrug or metabolic intermediate?

- Methodological Answer :

- Docking Simulations : Model interactions with metabolic enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Focus on esterase cleavage sites.

- QSAR Models : Corporate descriptors like logP and topological polar surface area (TPSA) to predict membrane permeability and bioavailability.

- In Silico Metabolism Tools (e.g., Meteor): Predict hydrolysis pathways and identify stable metabolites for in vitro validation .

Q. What experimental designs address challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions (e.g., racemization).

- Chiral Stationary Phases : Use HPLC with amylose/cellulose columns to monitor enantiomeric excess (ee > 98%).

- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology (RSM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.